molecular formula C26H18Cl2F3N3O2S B2538737 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1226433-38-0

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2538737
CAS No.: 1226433-38-0
M. Wt: 564.4
InChI Key: VXNILUIGQSRNLR-UHFFFAOYSA-N
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Description

This compound is a tetra-substituted imidazole derivative featuring a 3,4-dichlorophenyl group at position 5, a 4-(trifluoromethoxy)phenyl group at position 1, and a thioether-linked ethanone moiety substituted with indolin-1-yl at position 2. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the dichlorophenyl and indolinyl groups may contribute to steric and electronic interactions critical for binding .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2F3N3O2S/c27-20-10-5-17(13-21(20)28)23-14-32-25(34(23)18-6-8-19(9-7-18)36-26(29,30)31)37-15-24(35)33-12-11-16-3-1-2-4-22(16)33/h1-10,13-14H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNILUIGQSRNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)OC(F)(F)F)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted imidazoles and thioether-linked ketones. Below is a comparative analysis with structurally related molecules from the literature:

Compound Core Structure Substituents Key Features Reference
Target Compound Imidazole 5-(3,4-Cl₂Ph), 1-(4-CF₃OPh), 2-(S-CH₂-CO-Indolin-1-yl) High lipophilicity (CF₃O), dual halogenation (Cl), indole-derived ketone
2-(4-(2,4-Difluorophenyl)-5-(4-(PhSO₂)Ph)-4H-1,2,4-triazol-3-ylthio)-1-PhEthanone Triazole 4-(2,4-F₂Ph), 5-(PhSO₂Ph), 3-(S-CH₂-CO-Ph) Sulfonyl group (electron-withdrawing), triazole core (enhanced rigidity)
4-[4-(Chloromethyl)Ph]-1,2-Me₂-5-NO₂-1H-imidazole Imidazole 4-(ClCH₂Ph), 1,2-Me₂, 5-NO₂ Nitro group (electron-deficient), chloromethyl (reactive site)
1,2,4,5-Tetraphenyl-1H-imidazole Imidazole 1,2,4,5-Ph Fully aromatic, steric bulk, limited solubility
2-(Furan-2-yl)-4,5-Ph₂-1H-imidazole Imidazole 2-(furan), 4,5-Ph₂ Heterocyclic furan (electron-rich), diphenyl (planar structure)

Key Findings from Comparative Studies

Electron-Withdrawing Substituents :

  • The target compound’s 3,4-dichlorophenyl and trifluoromethoxy groups enhance electrophilicity compared to analogues with nitro (e.g., ) or sulfonyl groups (e.g., ). This may improve binding to targets requiring strong electron-deficient motifs.
  • In contrast, furan-substituted imidazoles (e.g., ) exhibit reduced electron-withdrawing effects, favoring interactions with π-rich systems.

Similar linkages in α-halogenated ketone syntheses (e.g., ) suggest reactivity toward nucleophilic substitution, which could be exploited for further functionalization.

Synthetic Methodologies: The target compound’s synthesis likely involves multi-step halogenation and coupling reactions, analogous to TDAE-mediated imidazole functionalization (e.g., ).

Biological Implications :

  • Chlorinated aromatics (e.g., 3,4-Cl₂Ph in the target vs. 4-ClCH₂Ph in ) are associated with enhanced antimicrobial and kinase inhibitory activity.
  • The indolinyl group may confer selectivity toward serotonin or dopamine receptors, unlike purely aromatic substituents (e.g., ).

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound LogP Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 4.8 572.3 1 6
Triazole-thio-ethanone 3.9 485.4 0 7
1,2,4,5-Tetraphenylimidazole 5.2 432.5 0 2

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